molecular formula C10H18O7P2 B136400 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate CAS No. 155330-43-1

6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate

Cat. No. B136400
M. Wt: 312.19 g/mol
InChI Key: CBQMAJDOQMZKMG-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate, also known as CMHP, is a chemical compound that has been widely studied for its potential use as a biochemical tool. CMHP is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme that plays a critical role in the post-translational modification of proteins involved in signal transduction pathways.

Scientific Research Applications

6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate has been used as a biochemical tool to study the role of ICMT in signal transduction pathways. ICMT is responsible for the carboxyl methylation of isoprenylated proteins such as Ras, Rho, and Rap, which are involved in cell growth, differentiation, and survival. Inhibition of ICMT by 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate has been shown to reduce the methylation of these proteins and alter their subcellular localization, leading to changes in downstream signaling pathways.

Mechanism Of Action

6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate binds to the active site of ICMT and inhibits its enzymatic activity. The pyrophosphate group of 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate mimics the transition state of the carboxyl methylation reaction, allowing it to bind tightly to the enzyme and prevent the substrate from binding. The inhibition of ICMT by 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate leads to the accumulation of demethylated isoprenylated proteins, which can have downstream effects on signaling pathways.

Biochemical And Physiological Effects

Inhibition of ICMT by 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate has been shown to have a variety of effects on cellular processes. 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate treatment has been shown to reduce cell proliferation, induce apoptosis, and alter cell morphology in cancer cell lines. 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate has also been shown to affect the migration and invasion of cancer cells. In addition, 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate treatment has been shown to alter the localization and activity of signaling proteins such as Ras and Rho.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate as a biochemical tool is its selectivity for ICMT. 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate has been shown to have minimal effects on other methyltransferases, making it a useful tool for studying the specific role of ICMT in cellular processes. However, one limitation of 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate. One area of interest is the development of more potent and selective inhibitors of ICMT. Another area of interest is the use of 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate in animal models to study the effects of ICMT inhibition on cancer progression and other physiological processes. Additionally, the role of ICMT in other cellular processes beyond signal transduction pathways is an area of active research.

Synthesis Methods

6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate can be synthesized by the reaction of cyclopropylideneacetic acid with 3-methyl-2-penten-1-ol, followed by phosphorylation with phosphorus oxychloride and pyrophosphorylation with pyrophosphoric acid. The yield of 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate can be improved by using a high boiling solvent such as N-methylpyrrolidone.

properties

CAS RN

155330-43-1

Product Name

6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate

Molecular Formula

C10H18O7P2

Molecular Weight

312.19 g/mol

IUPAC Name

[(E)-6-cyclopropylidene-3-methylhex-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18O7P2/c1-9(3-2-4-10-5-6-10)7-8-16-19(14,15)17-18(11,12)13/h4,7H,2-3,5-6,8H2,1H3,(H,14,15)(H2,11,12,13)/b9-7+

InChI Key

CBQMAJDOQMZKMG-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CCC=C1CC1

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1

synonyms

6-cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate
6-cyclopropylidene-3E-methyl-hex-2-en-1-yl pyrophosphate
CPMH-OPP

Origin of Product

United States

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